molecular formula C14H17N3O2S B11360355 N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11360355
M. Wt: 291.37 g/mol
InChI Key: BHAHIVWZQGBXBX-UHFFFAOYSA-N
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Description

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole with 2-[4-(propan-2-yl)phenoxy]acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide has shown promise in several scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other chemicals and materials.

    Biological Research: It is used in studies to understand the mechanisms of action of thiadiazole derivatives and their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s lipophilicity allows it to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and have similar biological activities.

    Phenoxyacetamide Derivatives: Compounds with the phenoxyacetamide moiety exhibit comparable chemical reactivity and applications.

Uniqueness

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to the combination of the thiadiazole ring and the phenoxyacetamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiadiazole or phenoxyacetamide derivatives.

Properties

Molecular Formula

C14H17N3O2S

Molecular Weight

291.37 g/mol

IUPAC Name

N-(3-methyl-1,2,4-thiadiazol-5-yl)-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C14H17N3O2S/c1-9(2)11-4-6-12(7-5-11)19-8-13(18)16-14-15-10(3)17-20-14/h4-7,9H,8H2,1-3H3,(H,15,16,17,18)

InChI Key

BHAHIVWZQGBXBX-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)NC(=O)COC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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